molecular formula C5H4O4 B14738145 5-Methyloxolane-2,3,4-trione CAS No. 5692-54-6

5-Methyloxolane-2,3,4-trione

Cat. No.: B14738145
CAS No.: 5692-54-6
M. Wt: 128.08 g/mol
InChI Key: KDDIGKJOTSBYSK-UHFFFAOYSA-N
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Description

5-Methyloxolane-2,3,4-trione is an organic compound with a unique structure that includes a five-membered oxolane ring with three carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloxolane-2,3,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarbonyl compound with a methylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methyloxolane-2,3,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives, such as esters and amides .

Scientific Research Applications

5-Methyloxolane-2,3,4-trione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 5-Methyloxolane-2,3,4-trione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyloxolane-2,3,4-trione is unique due to its specific arrangement of carbonyl groups within the oxolane ring. This structure imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications. Its reactivity and potential for forming various derivatives further enhance its utility in research and development .

Properties

CAS No.

5692-54-6

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

5-methyloxolane-2,3,4-trione

InChI

InChI=1S/C5H4O4/c1-2-3(6)4(7)5(8)9-2/h2H,1H3

InChI Key

KDDIGKJOTSBYSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=O)C(=O)O1

Origin of Product

United States

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